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Compound of Interest

Compound Name: PF 477736

Cat. No.: B7910002 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biochemical and cellular activity

of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).

The information presented herein is intended for researchers, scientists, and drug development

professionals interested in the preclinical evaluation and mechanism of action of this

compound.

Quantitative Data Summary
The inhibitory activity of PF-477736 has been characterized through various biochemical and

cellular assays. The following tables summarize the key quantitative data regarding its potency

and selectivity.

Table 1: Biochemical Potency of PF-477736

Target Parameter Value (nM)

Chk1 Ki 0.49[1][2][3][4][5]

Chk2 Ki 47[3][4]

Table 2: Kinase Selectivity Profile of PF-477736
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Kinase Parameter Value (nM)
Selectivity over
Chk1 (fold)

Chk1 Ki 0.49 1

Chk2 Ki 47 ~96

VEGFR2 IC50 8 ~16

Fms (CSF1R) IC50 10 ~20

Yes IC50 14 ~29

Aurora-A IC50 23 ~47

FGFR3 IC50 23 ~47

Flt3 IC50 25 ~51

Ret IC50 39 ~80

CDK1 Ki 9900 ~20204

Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.

In Vitro Chk1 Kinase Inhibition Assay (Determination of
Ki)
This protocol describes a radiometric filter binding assay to determine the inhibition constant

(Ki) of PF-477736 against Chk1.

Materials:

Recombinant human Chk1 enzyme

Biotinylated peptide substrate (e.g., a peptide derived from Cdc25C)

[γ-³³P]ATP

PF-477736
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35,

1 mM DTT)

Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

Streptavidin-coated filter plates

Scintillation counter

Procedure:

Prepare a serial dilution of PF-477736 in kinase assay buffer.

In a microplate, combine the Chk1 enzyme, the peptide substrate, and the diluted PF-

477736 or vehicle control (DMSO).

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is in the linear range.

Terminate the reaction by adding the stop solution.

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated

peptide substrate.

Wash the filter plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to

remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the filter plate using a scintillation counter.

Calculate the percentage of inhibition for each concentration of PF-477736.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S]

is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
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Cell Viability (MTT) Assay (Determination of IC50)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to determine the half-maximal inhibitory concentration (IC50) of PF-477736 on cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., HT-29, HeLa)

Complete cell culture medium

PF-477736

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microplates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Prepare a serial dilution of PF-477736 in complete cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of PF-477736 or vehicle control.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the

formation of formazan crystals.

Carefully remove the medium containing MTT.
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Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of PF-477736 relative to the

vehicle-treated control.

Determine the IC50 value by plotting the percentage of viability against the log concentration

of PF-477736 and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the DNA damage response

pathway, which is inhibited by PF-477736.
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Chk1 signaling pathway in response to DNA damage.
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Experimental Workflow for Preclinical Evaluation of PF-
477736
The diagram below outlines a typical experimental workflow for the preclinical assessment of a

kinase inhibitor like PF-477736.
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Preclinical evaluation workflow for a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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